Ethyl 4-cyano-5-methoxy-2-nitrobenzoate

Description

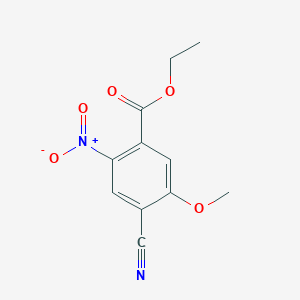

Ethyl 4-cyano-5-methoxy-2-nitrobenzoate is a nitro-substituted benzoate ester characterized by three key functional groups: a cyano group (-CN) at position 4, a methoxy group (-OCH₃) at position 5, and a nitro group (-NO₂) at position 2 of the benzene ring, with an ethyl ester at the carboxyl position. This compound belongs to a broader class of aromatic esters used in organic synthesis, pharmaceutical intermediates, and agrochemical research .

The nitro group is a strong electron-withdrawing moiety, influencing both chemical stability and redox properties.

Properties

Molecular Formula |

C11H10N2O5 |

|---|---|

Molecular Weight |

250.21 g/mol |

IUPAC Name |

ethyl 4-cyano-5-methoxy-2-nitrobenzoate |

InChI |

InChI=1S/C11H10N2O5/c1-3-18-11(14)8-5-10(17-2)7(6-12)4-9(8)13(15)16/h4-5H,3H2,1-2H3 |

InChI Key |

GTDDNSJBSDTCLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)OC)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The typical synthetic route to Ethyl 4-cyano-5-methoxy-2-nitrobenzoate involves:

- Starting from a suitably substituted benzoic acid or benzoate ester precursor.

- Introduction of the cyano group via nucleophilic substitution or Sandmeyer-type cyanation.

- Installation of the methoxy group through methylation of a hydroxy precursor.

- Nitration at the appropriate aromatic position under controlled conditions.

- Final esterification or transesterification to afford the ethyl ester.

This sequence ensures regioselective substitution and functional group compatibility.

Detailed Synthetic Steps and Conditions

Cyanation

The cyano group at the 4-position is typically introduced by diazotization of an amino precursor followed by cyanation using copper(I) cyanide or potassium hexacyanoferrate(II) as the cyanide source. For example, a methyl 4-amino-2-methoxybenzoate intermediate can be diazotized with sodium nitrite in acidic aqueous media at 0–5 °C, then treated with KCN and CuCN to afford the cyano-substituted ester.

- Reaction temperature: 0–5 °C during diazotization and cyanation.

- Reaction time: Typically overnight stirring at room temperature after cyanide addition.

- Workup includes extraction with ethyl acetate, washing, drying, and purification by flash chromatography or crystallization.

Example yield: Approximately 59% for related ethyl 4-cyano-2-methylbenzoate derivatives.

Methoxylation

The methoxy group at the 5-position is introduced by methylation of a hydroxy precursor, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Alternatively, direct electrophilic aromatic substitution with methanol under acidic conditions can be employed if the hydroxy group is already present.

- Typical conditions: Reflux in acetone or DMF with methylating agent and base.

- Yield: High, often above 80%, depending on substrate purity.

Nitration

Nitration at the 2-position is achieved by treating the aromatic precursor with a nitrating mixture, such as nitric acid and sulfuric acid, under controlled temperature to avoid over-nitration or degradation.

- Reaction temperature: 0–5 °C to maintain regioselectivity.

- Reaction time: 1–2 hours.

- Quenching with ice and neutralization to isolate the nitro compound.

Esterification

If starting from the acid, esterification to the ethyl ester is performed by Fischer esterification using ethanol and acid catalysts (e.g., sulfuric acid) under reflux. Alternatively, transesterification from methyl ester precursors can be conducted.

- Reaction conditions: Reflux in ethanol with catalytic acid.

- Reaction time: Several hours until completion.

- Purification by crystallization or chromatography.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diazotization & Cyanation | NaNO2/HCl, KCN, CuCN, 0–5 °C, overnight stirring | ~59 | Careful temperature control needed |

| 2 | Methylation | MeI or (CH3)2SO4, K2CO3, reflux | >80 | High selectivity for methoxy group |

| 3 | Nitration | HNO3/H2SO4, 0–5 °C, 1–2 h | 70–85 | Regioselective nitration |

| 4 | Esterification | EtOH, H2SO4, reflux | 80–90 | Final ethyl ester formation |

Alternative and Advanced Methods

Some patents and research articles describe alternative routes involving:

- Use of protected intermediates to improve yields and selectivity.

- Catalytic hydrogenation or reduction steps for functional group transformations.

- Use of Raney nickel catalysts under hydrogen atmosphere for reduction steps related to amino intermediates.

- Employing copper-catalyzed cyanation using potassium hexacyanoferrate(II) with co-solvents like N-butylimidazole for enhanced cyanation efficiency.

These methods improve the purity and yield of intermediates leading to this compound.

Research Findings and Data

Yield Optimization

- Cyanation yields can be optimized by maintaining low temperature during diazotization and cyanation steps to prevent side reactions.

- Methoxylation benefits from the use of anhydrous conditions and excess methylating agent.

- Nitration requires precise temperature control to avoid dinitration or decomposition.

- Esterification under acidic reflux provides high yields with minimal side products.

Purification Techniques

- Flash chromatography on silica gel using ethyl acetate/petroleum ether mixtures is commonly used.

- Crystallization from ethyl acetate/petroleum ether mixtures affords pure white solids.

- Drying agents such as sodium sulfate are used to remove residual water.

Analytical Characterization

- Melting points for related compounds are typically in the 60–70 °C range.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

- Elemental analysis validates the composition within acceptable ranges.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Diazotization temperature | 0–5 °C | Critical for selectivity |

| Cyanation reagent | KCN, CuCN, or K4[Fe(CN)6] | Copper catalysis improves yield |

| Methylation agent | Methyl iodide or dimethyl sulfate | Base required (K2CO3) |

| Nitration temperature | 0–5 °C | Avoids over-nitration |

| Esterification solvent | Ethanol | Acid catalyst needed |

| Catalyst for reductions | Raney nickel (if applicable) | Used under H2 atmosphere |

| Reaction time | 1–24 hours depending on step | Longer times for cyanation |

| Yield | 59–90% depending on step | Overall yield varies by method |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Ammonia, amines, alcohols.

Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.

Major Products Formed

Reduction: Ethyl 4-cyano-5-methoxy-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-cyano-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-cyano-5-methoxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-methoxy-2-nitrobenzoate depends on its chemical interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-cyano-5-methoxy-2-nitrobenzoate with structurally analogous nitrobenzoate esters:

Key Observations:

Substituent Effects on Polarity: The cyano group in this compound increases polarity compared to non-cyano analogs (e.g., Methyl 5-methoxy-2-nitrobenzoate), enhancing solubility in polar solvents like ethanol or DMSO . Benzyloxy-containing analogs (e.g., Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate) exhibit higher lipophilicity, favoring membrane permeability in biological systems .

Reactivity in Reduction Reactions :

- The nitro group at position 2 in the target compound may exhibit reduced reactivity in reductive amination compared to nitro groups in less sterically hindered positions (e.g., para-nitrobenzoates). SnCl₂-mediated reductions (as in ) could proceed more slowly due to adjacent substituents .

Synthetic Utility: Cyano groups enable click chemistry (e.g., Huisgen cycloaddition), offering pathways to tetrazole derivatives, which are pharmacologically relevant . Chloro-substituted analogs (e.g., Methyl 4-chloro-3-methoxy-5-nitrobenzoate) may undergo nucleophilic aromatic substitution more readily than cyano derivatives due to differences in leaving-group ability .

Physicochemical Properties

While direct data for this compound is scarce, inferences can be drawn from analogs:

- Melting Point: Nitrobenzoates typically exhibit melting points between 80–150°C. The cyano group may raise this range slightly due to increased intermolecular dipole interactions .

- Solubility : Expected solubility in ethyl acetate and dichloromethane aligns with , where ethyl acetate is used to extract nitroaromatic bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.